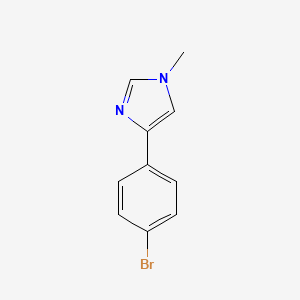

4-(4-Bromophenyl)-1-methyl-1H-imidazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-(4-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAMFSRWIZVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692923 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136350-70-4 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Imidazole Pharmacophore: From 19th Century Dyestuffs to Modern Targeted Therapeutics

Executive Summary: The Five-Membered Workhorse

The imidazole ring—a planar, five-membered heterocycle containing two nitrogen atoms—stands as one of the most privileged scaffolds in medicinal chemistry.[1] Its amphoteric nature (pKa ~ 7.0 for the conjugate acid) allows it to function as both a hydrogen bond donor and acceptor at physiological pH, making it an ideal mimic for the histidine side chain in enzyme active sites.

This guide traces the technical evolution of imidazole derivatives, moving from the serendipitous discoveries of the 19th century to rational drug design targeting cytochrome P450 enzymes and anaerobic DNA.

Foundations of the Heterocycle (1858–1882)[2]

The Debus-Radziszewski Era

The history of imidazole begins not with biology, but with fundamental organic synthesis.

-

1858: Heinrich Debus reported the first synthesis of imidazole ("glyoxaline") by reacting glyoxal with ammonia.[1][2][3] While the yield was poor, it established the atomic composition (

). -

1882: Bronisław Radziszewski formalized the condensation reaction that bears his name. By reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia, he achieved a versatile multicomponent synthesis that remains relevant for generating tri-substituted imidazoles.

Visualization: The Synthetic Logic

The following diagram illustrates the evolution from classical condensation to modern regioselective functionalization.

Caption: Evolution of imidazole synthesis from 19th-century condensation to modern C-H activation.

The Nitroimidazole Chapter: Anaerobic Specificity

In the 1950s, the focus shifted to anti-infectives. Researchers at Rhône-Poulenc were screening Streptomyces extracts and identified Azomycin (2-nitroimidazole). While Azomycin was too toxic, it revealed a crucial structure-activity relationship (SAR): the nitro group at position 5 (or 2) renders the ring susceptible to reduction.

The Metronidazole Breakthrough (1959)

Synthesized as a derivative of azomycin, Metronidazole became the gold standard for anaerobic infections (Trichomonas, Entamoeba, Bacteroides).

-

Mechanism of Action: Metronidazole is a prodrug. It enters the cell via passive diffusion. In anaerobic organisms, low-redox-potential electron transport proteins (like ferredoxin) donate electrons to the nitro group. This reduction generates a transient nitro-radical anion that covalently binds to DNA, causing strand breaks and cell death. Aerobic cells lack the necessary electron donors, conferring high selectivity.

The Antifungal Revolution: Targeting CYP51[7][8]

The most commercially significant application of imidazoles arose in the late 1960s at Bayer AG . Researchers sought alternatives to toxic polyenes (Amphotericin B).

The Discovery of Clotrimazole and Miconazole

Bayer synthesized Clotrimazole (BAY b 5097) in 1967, followed closely by Janssen Pharmaceutica's Miconazole . These were the first broad-spectrum oral/topical antifungals.

Mechanism: The CYP51 Blockade

These drugs target Lanosterol 14

Caption: Mechanism of Action for Imidazole Antifungals via CYP51 Inhibition.

Comparative Data: First-Generation Azoles

The table below highlights the key pharmacokinetic differences that drove the evolution from imidazoles to triazoles.

| Drug | Class | Discovery | LogP | Half-life ( | Primary Use |

| Clotrimazole | Imidazole | 1967 (Bayer) | ~3.5 | 2 hrs | Topical (High metabolic clearance) |

| Miconazole | Imidazole | 1969 (Janssen) | ~6.0 | 24 hrs | Topical/IV (High protein binding) |

| Ketoconazole | Imidazole | 1976 (Janssen) | 4.3 | 2-8 hrs | Oral (First systemic oral azole) |

| Fluconazole | Triazole | 1981 (Pfizer) | 0.5 | 30 hrs | Systemic (High water solubility) |

Technical Protocols

Protocol A: Modern C-H Arylation of Imidazole

Rationale: Classical synthesis (Radziszewski) is limited by precursor availability. Modern drug discovery utilizes metal-catalyzed C-H activation to functionalize the imidazole core directly, often at the C5 or C2 position.

Method: Copper-Catalyzed C-H Arylation (Ullmann-type) Scope: Direct arylation of N-substituted imidazoles.

-

Reagents:

-

Substrate: 1-Methylimidazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base:

(2.0 equiv)[7] -

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Step 1: Charge a flame-dried Schlenk tube with CuI, Phenanthroline, and

. -

Step 2: Evacuate and backfill with Argon (3x).[7]

-

Step 3: Add 1-Methylimidazole, Aryl Iodide, and DMF via syringe.

-

Step 4: Heat to 140°C for 24 hours under Argon.

-

Step 5: Cool to RT, dilute with EtOAc, filter through Celite.

-

Step 6: Wash with brine, dry over

, and purify via flash chromatography (Hexane/EtOAc).

-

-

Self-Validation:

-

TLC Monitoring: Disappearance of Aryl Iodide.

-

NMR Check: Appearance of characteristic imidazole C-H signals shifted by the aryl group.

-

Protocol B: Antifungal Susceptibility Testing (CLSI M27-A3)

Rationale: To verify the biological activity of a newly synthesized imidazole derivative, standardized broth microdilution is required.

Standard: Clinical and Laboratory Standards Institute (CLSI) M27-A3.[8][9][10]

-

Inoculum Preparation:

-

Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (24h, 35°C).

-

Suspend colonies in sterile saline. Adjust density to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

-

-

Plate Setup:

-

Use sterile 96-well microtitration plates.

-

Rows 1-10: Serial 2-fold dilutions of the Test Imidazole (Range: 64 to 0.125

g/mL). -

Row 11: Growth Control (Drug-free medium + Inoculum).

-

Row 12: Sterility Control (Medium only).

-

-

Incubation:

-

Add 100

L of diluted inoculum to drug wells. -

Incubate at 35°C for 24–48 hours (ambient air).

-

-

Readout (MIC Determination):

-

Visual: Determine the lowest concentration with prominent decrease in turbidity (50% inhibition compared to Growth Control).

-

Spectrophotometric: Read OD at 530 nm.

-

References

-

Debus, H. (1858).[2][3] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie. Link

-

Radziszewski, B. (1882).[11][12] "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft. Link

-

Bayer AG. (1969). "Antifungal agents: Clotrimazole."[6][13][14] Historical Archives of Bayer. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[8][9][10] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[8][9][10] Link

-

Löfstedt, J., et al. (2016). "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles." Journal of Organic Chemistry. Link

-

Vanden Bossche, H., et al. (1995). "Antifungal drug targets: the azole mode of action." Mycoses.[14] Link

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clotrimazole - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. biospace.com [biospace.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. mdpi.com [mdpi.com]

- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 13. Discovery [ch.ic.ac.uk]

- 14. researchgate.net [researchgate.net]

The Strategic Role of 4-(4-Bromophenyl)-1-methyl-1H-imidazole in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Imidazole Scaffold as a Cornerstone of Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in various non-covalent interactions, and presence in key biological molecules like histidine have made it a recurring motif in a multitude of approved drugs.[3][4][5] From antifungal agents like miconazole to anti-ulcer drugs such as cimetidine, the versatility of the imidazole core is well-documented.[6][7] This guide delves into a specific, yet highly strategic, derivative: 4-(4-Bromophenyl)-1-methyl-1H-imidazole. We will explore its synthesis, physicochemical properties, and, most importantly, its multifaceted role as a key building block in the rational design of novel therapeutics.

Physicochemical Properties and Structural Rationale

The structure of this compound is deceptively simple, yet each component contributes to its utility in drug discovery.

-

The Imidazole Core: As an aromatic heterocycle, the imidazole ring is electron-rich, allowing it to participate in π-π stacking and hydrogen bonding, crucial for molecular recognition at biological targets.[3][4] The two nitrogen atoms offer sites for both hydrogen bond donation and acceptance, rendering it a versatile pharmacophore.[5][6]

-

The 4-Bromophenyl Moiety: The introduction of a bromophenyl group at the 4-position significantly influences the molecule's properties. The bromine atom is a heavy halogen, which can increase the compound's lipophilicity and metabolic stability. Crucially, the carbon-bromine bond serves as a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[2] This allows for the facile introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space.

-

The N-Methyl Group: The methylation of the imidazole nitrogen at the 1-position prevents tautomerization and removes a hydrogen bond donor, which can be advantageous for fine-tuning the molecule's binding properties and improving its pharmacokinetic profile.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H9BrN2 | [8] |

| Molecular Weight | 237.10 g/mol | [8] |

| Melting Point | 139-143 °C | [9] |

| Form | Solid | [9] |

Synthesis of this compound: A Practical Workflow

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves a multi-step process starting from more readily available precursors. Below is a representative experimental protocol.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(4-Bromophenyl)-1H-imidazole

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid, add ammonium acetate (10-20 equivalents) and glyoxal (1.1 equivalents, 40% in water).

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(4-bromophenyl)-1H-imidazole.

Step 2: N-methylation to yield this compound

-

Reaction Setup: Dissolve the 4-(4-bromophenyl)-1H-imidazole (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base, such as potassium carbonate (1.5 equivalents).

-

Reaction Execution: To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Figure 2: Use of the scaffold in synthesizing potential kinase inhibitors via Suzuki coupling.

Precursor for Antifungal and Antibacterial Agents

The imidazole core is a hallmark of many antifungal drugs. [6][10]The this compound scaffold can be elaborated to generate novel antifungal candidates. For instance, the bromine can be displaced or used in coupling reactions to introduce functionalities known to enhance antifungal potency. Similarly, in the realm of antibacterial research, imidazole derivatives have shown promise. [11][12]The combination of the imidazole core with other pharmacophores, facilitated by the reactive bromine, can lead to the development of new antibacterial agents to combat drug-resistant strains. [10]

Building Block for Anti-inflammatory and Analgesic Compounds

Imidazole-containing compounds have demonstrated significant anti-inflammatory and analgesic properties. [6][12]The this compound can serve as a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of anti-inflammatory agents. The bromophenyl moiety can be modified to mimic the structures of known cyclooxygenase (COX) inhibitors or to interact with other targets in the inflammatory cascade.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the reactive handle provided by the bromine atom, allows for a modular and efficient approach to the synthesis of diverse compound libraries. This facilitates the exploration of structure-activity relationships and the optimization of lead compounds.

While this guide has outlined its potential in several key therapeutic areas, the versatility of this building block means its applications are likely far broader. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel chemical entities is paramount. In this context, this compound is poised to remain a valuable and frequently utilized scaffold in the ongoing quest for new and improved medicines.

References

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: )

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL: )

- Imidazole as a Promising Medicinal Scaffold: Current St

- Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed. (URL: )

- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (URL: )

- 4-(4-bromofenil)-1H-imidazol - Chem-Impex. (URL: )

- 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - ChemicalBook. (URL: )

- Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom. (URL: )

- Review of pharmacological effects of imidazole deriv

- 4-[(4-bromophenyl)methyl]-1H-imidazole | C10H9BrN2 | CID 24825520 - PubChem. (URL: )

- 4-(4-Bromophenyl)-1H-imidazole 96 13569-96-5 - Sigma-Aldrich. (URL: )

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL: )

- 13569-96-5|4-(4-Bromophenyl)-1H-imidazole - BLDpharm. (URL: )

- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P

- 4-(4-Bromophenyl)-1H-imidazole 96 13569-96-5. (URL: )

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (URL: )

- (PDF)

- View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl deriv

- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.org. (URL: )

Sources

- 1. ijsred.com [ijsred.com]

- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. dovepress.com [dovepress.com]

- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-[(4-bromophenyl)methyl]-1H-imidazole | C10H9BrN2 | CID 24825520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(4-溴苯基)-1H-咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. clinmedkaz.org [clinmedkaz.org]

- 11. researchgate.net [researchgate.net]

- 12. ijrar.org [ijrar.org]

Advanced Scaffold Functionalization: 4-(4-Bromophenyl)-1-methyl-1H-imidazole

Topic: Emerging Research Areas for 4-(4-Bromophenyl)-1-methyl-1H-imidazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 176961-54-9) represents a critical "linchpin" scaffold in modern heterocyclic chemistry. Far from being a mere intermediate, this molecule occupies a strategic position in the chemical space of p38 MAP kinase inhibitors , antifungal agents , and optoelectronic materials . Its structural duality—possessing a reactive aryl bromide handle and an electron-rich imidazole core capable of regioselective C–H activation—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and divergent library synthesis.

This guide explores the emerging utility of this scaffold, moving beyond classical substitution to advanced orthogonal functionalization strategies that are currently reshaping high-throughput synthesis.

Core Structural Analysis & Reactivity Profile

To exploit this molecule effectively, one must understand its electronic topography. The 1-methylimidazole core is electron-rich, while the 4-bromophenyl substituent introduces a distinct vector for cross-coupling.

The "Orthogonal Triad" of Reactivity

The molecule offers three distinct sites for chemical manipulation, allowing for sequential, non-interfering transformations:

-

Site A (The Aryl Bromide): The primary handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It is the entry point for extending the carbon skeleton to access "biaryl" pharmacophores common in kinase inhibitors.

-

Site B (The Imidazole C2-H): The most acidic proton on the ring (

in DMSO). It is susceptible to lithiation and direct C–H arylation, often used to introduce "tail" groups that interact with the ATP-binding pocket of kinases. -

Site C (The Imidazole C5-H): The most nucleophilic site on the ring, amenable to electrophilic aromatic substitution (SEAr) or specific Regioselective C–H activation protocols.

Figure 1: The Orthogonal Reactivity Triad of the scaffold, highlighting the three distinct vectors for chemical diversification.

Emerging Research Area: p38 MAP Kinase Inhibition[1]

The most significant application of this scaffold lies in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . The 4-phenylimidazole pharmacophore is a structural mimic of the triaryl-imidazole core found in SB-203580 , a reference inhibitor for p38

Mechanism of Action

Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors.[1][2] The imidazole nitrogen (N3) acts as a crucial hydrogen bond acceptor for the amide backbone of Met109 in the kinase hinge region. The 4-bromophenyl group serves as a template to build the hydrophobic moiety that occupies the "gatekeeper" pocket (Thr106).

Current Research Focus: Researchers are currently using the bromine handle to introduce polar "tail" groups (via Suzuki coupling) that extend into the solvent-exposed region, improving solubility and reducing CYP450 inhibition—a common liability of earlier imidazole drugs.

Figure 2: The p38 MAPK signaling cascade. The imidazole scaffold targets the p38 node, blocking the downstream production of pro-inflammatory cytokines.[1][2][3][4]

Emerging Research Area: Regioselective C–H Functionalization

While Suzuki coupling is standard, the frontier of research for this molecule is Direct C–H Arylation . This approach avoids the need for pre-functionalized coupling partners (like boronic acids), offering a more atom-economical route to complex drug candidates.

The Regioselectivity Challenge

A major area of investigation is controlling the selectivity between the C2 and C5 positions.

-

C5-Arylation: Favored by electrophilic mechanisms (e.g., Pd(II) catalysis with acidic ligands).

-

C2-Arylation: Favored by base-assisted mechanisms (e.g., Cu-mediated or Pd-catalyzed Concerted Metalation-Deprotonation, CMD).

Why this matters: By tuning the catalyst, researchers can use this compound to create regioisomeric libraries of 2,4-disubstituted or 4,5-disubstituted imidazoles from a single precursor.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Objective: To synthesize a 4-(4'-biaryl)-1-methyl-1H-imidazole derivative. This protocol demonstrates the activation of the "Site A" bromine handle, a fundamental step in generating kinase inhibitor libraries.

Rationale: The use of Pd(dppf)Cl₂ is chosen for its robustness against the nitrogen-rich imidazole core, which can poison non-chelated Pd catalysts. Potassium carbonate is used as a mild base to prevent side reactions at the sensitive C2 position.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

-

Base: Potassium carbonate (

), 2M aqueous solution (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Methodology

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times) to remove oxygen, which is detrimental to the active Pd(0) species.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) and 2M aqueous

via syringe under Argon flow. -

Reaction: Seal the tube and heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting bromide (

) should disappear, replaced by a more polar fluorescent spot.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer. Extract the aqueous layer twice with EtOAc.

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 0

Data Interpretation Table

| Parameter | Observation | Inference |

| TLC Appearance | Bright blue fluorescence (UV 254/365) | Formation of extended |

| Singlet at | Confirms integrity of the imidazole ring (C2-H intact). | |

| Singlet at | Confirms N-methylation remains stable. | |

| MS (ESI) | Successful coupling; absence of Br isotopic pattern. |

References

-

Bentham Science Publishers. (2013). Recent Developments of p38

MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds.[1][2][3][4] Current Medicinal Chemistry. Link -

National Institutes of Health (NIH). (2018). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. PMC. Link

-

Organic Chemistry Portal. (2023). Synthesis of Imidazoles: Recent Literature and Methodologies.[4][5]Link

-

ResearchGate. (2022). Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles.Link

-

PubChem. (2025). 4-[(4-bromophenyl)methyl]-1H-imidazole Compound Summary.Link

Sources

- 1. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

Methodological & Application

application of 4-(4-Bromophenyl)-1-methyl-1H-imidazole in designing antifungal agents.

Utilizing 4-(4-Bromophenyl)-1-methyl-1H-imidazole as a Core Scaffold

Executive Summary & Pharmacophore Strategy

This guide details the application of This compound (referred to herein as Scaffold-A ) in the rational design of next-generation azole antifungals.

In the context of antifungal drug development, Scaffold-A serves a dual purpose:

-

The Warhead (Imidazole): The N3 nitrogen of the imidazole ring acts as the primary pharmacophore, coordinating with the heme iron of the fungal enzyme CYP51 (lanosterol 14

-demethylase). -

The Divergent Handle (4-Bromophenyl): The bromine atom at the para-position of the phenyl ring functions as a high-fidelity "synthetic handle." It allows for the rapid generation of biaryl libraries via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling researchers to probe the hydrophobic access channel of the CYP51 active site.

This document provides validated protocols for transforming Scaffold-A into potent antifungal candidates and evaluating their efficacy using CLSI-standardized assays.

Synthetic Application: Divergent Library Generation

The primary application of Scaffold-A is in Fragment-Based Drug Design (FBDD) . The following protocol utilizes a Suzuki-Miyaura cross-coupling strategy to attach various hydrophobic tails (Aryl/Heteroaryl-Boronic Acids) to the scaffold. This extension is critical for increasing affinity and selectivity against fungal pathogens like Candida albicans and Aspergillus fumigatus.

Protocol 1: Pd-Catalyzed Cross-Coupling of Scaffold-A

Objective: To synthesize a library of 4-(4'-substituted-biphenyl)-1-methyl-imidazoles.

Materials:

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: Aryl Boronic Acid (

) (1.2 equiv). -

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane (Degassed).

Step-by-Step Methodology:

-

Degassing (Critical Step): Oxygen poisons Palladium catalysts. Place 1,4-dioxane in a sealed vessel and sparge with Argon gas for 15 minutes prior to use.

-

Reaction Assembly:

-

In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge Scaffold-A (1.0 mmol, 237 mg) and the desired Aryl Boronic Acid (1.2 mmol).

-

Add the Pd catalyst (0.05 mmol).[1]

-

Seal the vessel and purge with Argon for 5 minutes.

-

-

Solvent Addition:

-

Inject degassed 1,4-dioxane (5 mL) and 2M K

CO

-

-

Reaction:

-

Thermal Method: Heat to 90°C for 12–16 hours under Argon balloon.

-

Microwave Method (High Throughput): Heat to 110°C for 30 minutes.

-

-

Work-up:

-

Cool to room temperature.[2] Filter through a Celite pad to remove Palladium black.

-

Dilute filtrate with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over anhydrous Na

SO

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO

). -

Eluent: Gradient of MeOH in DCM (0% to 5%). Imidazoles are polar; ensure the column is pre-equilibrated with 1% triethylamine if streaking occurs.

-

Visualization: Synthesis Workflow

Caption: Figure 1. Divergent synthesis workflow transforming Scaffold-A into a library of biaryl antifungals via Suzuki coupling.

Biological Evaluation: Antifungal Potency

Once the library is synthesized, the compounds must be evaluated for antifungal activity. The standard protocol is the CLSI M27-A3 Broth Microdilution method.[3][4][5]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the potency of Scaffold-A derivatives against Candida albicans (ATCC 90028).

Materials:

-

Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

-

Plates: 96-well, U-bottom sterile microtiter plates.

-

Control: Fluconazole (positive control), DMSO (solvent control).

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

-

Suspend 5 colonies in sterile saline (0.85%).

-

Adjust turbidity to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute this suspension 1:100, then 1:20 in RPMI 1640 media to achieve a final working inoculum of

CFU/mL .

-

-

Compound Dilution:

-

Dissolve test compounds in DMSO to 100x the highest test concentration.

-

Perform serial 2-fold dilutions in the 96-well plate (e.g., 64

g/mL down to 0.125

-

-

Assay Incubation:

-

Add 100

L of the working inoculum to each well containing 100 -

Incubate plates at 35°C for 24 to 48 hours .

-

-

Readout:

-

Visual: Determine the lowest concentration with prominent decrease in turbidity (50% inhibition compared to growth control) = MIC

. -

Spectrophotometric: Read OD at 530 nm or 600 nm.

-

Representative Data: Structure-Activity Relationship (SAR)

The table below illustrates how modifications to Scaffold-A (via the bromine handle) impact biological activity.

| Compound ID | R-Group (Coupling Partner) | MIC ( | Interpretation |

| Scaffold-A | (None - Bromine only) | > 64 | Inactive: Lacks hydrophobic reach. |

| CMPD-01 | Phenyl | 16 | Weak: Improved lipophilicity. |

| CMPD-02 | 4-Fluorophenyl | 4 | Moderate: Metabolic stability improved. |

| CMPD-03 | 2,4-Dichlorophenyl | 0.5 | Potent: Mimics Miconazole tail. |

| CMPD-04 | 4-(Trifluoromethoxy)phenyl | 0.25 | Highly Potent: High lipophilicity/fluorine effect. |

Mechanism of Action (MOA)

Understanding the MOA is crucial for interpreting SAR data. The imidazole ring of the scaffold binds to the heme iron of CYP51, preventing the oxidation of lanosterol.

Visualization: CYP51 Inhibition Pathway

Caption: Figure 2. Mechanism of Action. Scaffold-A derivatives competitively inhibit CYP51, leading to ergosterol depletion and accumulation of toxic sterol intermediates.

References

-

Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[6] CLSI document M27-A3.[7] Wayne, PA: Clinical and Laboratory Standards Institute; 2008.[6]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Warrilow, A. G., et al. (2013). CYP51: the functional target by which imidazole antifungals enhance oligodendrocyte formation.[8] ResearchGate/Journal of Biochemistry.

-

Zhang, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. RSC Advances.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. antibiotics.or.jp [antibiotics.or.jp]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. researchgate.net [researchgate.net]

protocol for enzyme inhibition assays using 4-(4-Bromophenyl)-1-methyl-1H-imidazole.

Executive Summary & Mechanistic Rationale

4-(4-Bromophenyl)-1-methyl-1H-imidazole is a potent nitrogen-containing heterocyclic compound (N-heterocycle) primarily utilized as a Type II Ligand in the inhibition of heme-thiolate enzymes, specifically Cytochrome P450s (CYPs) and heme oxygenases.

Unlike competitive inhibitors that merely block the substrate access channel, this molecule functions via direct heme coordination . The unhindered nitrogen atom at the N-3 position of the imidazole ring acts as a strong sigma-donor, coordinating directly with the heme iron (

Why This Protocol is Distinct:

Standard inhibition assays often fail to distinguish between steric blockage and thermodynamic binding. This guide prioritizes the Spectral Binding Assay (to determine the binding constant,

Mechanism of Action (MOA)

The inhibitory efficacy of this compound is driven by two factors:

-

The "Anchor": The 4-bromophenyl group provides hydrophobic affinity, anchoring the molecule within the enzyme's active site access channel (specifically interacting with hydrophobic residues like Phenylalanine or Leucine).

-

The "Warhead": The 1-methyl-imidazole moiety orients the N-3 nitrogen toward the heme iron. The methyl group at N-1 prevents incorrect binding modes, enforcing a geometry that favors N-3 coordination.

Pathway Visualization: Type II Ligand Binding

Figure 1: Mechanism of Type II binding where the imidazole nitrogen coordinates with the heme iron, blocking catalysis.

Protocol A: Differential Spectral Binding Assay

Objective: Determine the spectral dissociation constant (

Reagents:

-

Enzyme: Recombinant CYP (e.g., CYP2E1 or CYP17A1) or Human Liver Microsomes (HLM).[1] Concentration: 1.0 µM (recombinant) or 1.0 mg/mL (HLM).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4 (degassed).

-

Ligand Stock: this compound dissolved in DMSO (10 mM Stock).

-

Instrument: UV-Vis Spectrophotometer (Double-beam or Split-beam mode).

Step-by-Step Methodology:

-

Baseline Correction:

-

Prepare 2 mL of Enzyme/Buffer mixture.

-

Split into two quartz cuvettes: Reference and Sample .

-

Place both in the spectrophotometer and record a baseline (350 nm – 500 nm). The line should be flat.

-

-

Titration:

-

Sample Cuvette: Add 0.5 µL of Ligand Stock. Mix gently by inversion.

-

Reference Cuvette: Add 0.5 µL of pure DMSO (Solvent Control). Mix gently.

-

Note: This step is critical to subtract solvent-induced refractive index changes.

-

-

Measurement:

-

Scan from 350 nm to 500 nm.

-

Expected Result (Type II Spectrum): You should observe a trough at ~390–410 nm (loss of high-spin water complex) and a peak at ~425–435 nm (formation of low-spin nitrogen complex).

-

-

Iteration:

-

Repeat additions (0.5 µL, 1.0 µL, 2.0 µL...) until the spectral change saturates (no further increase in Peak-to-Trough difference).

-

Data Analysis (

- : The concentration of ligand required to occupy 50% of the heme sites.

Protocol B: Functional IC50 Inhibition Assay

Objective: Quantify the reduction in catalytic turnover. Model System: CYP2E1-mediated Chlorzoxazone 6-hydroxylation (standard for small imidazoles).

Experimental Workflow:

| Component | Volume (µL) | Final Conc. | Notes |

| Phosphate Buffer (100 mM) | 140 | - | pH 7.4 |

| HLM / Recombinant CYP | 20 | 0.5 mg/mL | Enzyme Source |

| Inhibitor (Test Compound) | 2 | Variable | Serial Dilution (0.01 - 100 µM) |

| Substrate (Chlorzoxazone) | 20 | 50 µM | Near |

| Pre-Incubation | 5 min | 37°C | Allow inhibitor binding |

| NADPH Generating System | 20 | 1 mM | Initiates reaction |

| Stop Solution (ACN + IS) | 200 | - | Acetonitrile + Internal Std |

Step-by-Step Methodology:

-

Preparation: Prepare a 7-point dilution series of this compound in buffer (keeping DMSO < 0.1%).

-

Incubation: Mix Buffer, Enzyme, Inhibitor, and Substrate. Pre-incubate at 37°C for 5 minutes.

-

Critical: The pre-incubation allows the imidazole to displace the water molecule at the heme iron before the reduction cycle begins.

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Termination: After 10–20 minutes (linear phase), quench with ice-cold Acetonitrile containing an Internal Standard (e.g., Dextrorphan).

-

Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via HPLC-UV or LC-MS/MS. Monitor the formation of 6-hydroxychlorzoxazone.

Workflow Visualization: Inhibition Assay

Figure 2: Step-by-step workflow for the functional IC50 determination assay.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Precipitation in Cuvette | Hydrophobicity of the bromophenyl group. | Do not exceed 1% DMSO final concentration. If precipitation occurs, lower the top concentration or use a solubilizing agent like hydroxypropyl-β-cyclodextrin (though this may affect kinetics). |

| No Spectral Shift | Incorrect Binding Mode. | Ensure the enzyme is in the ferric ( |

| High Background Noise | Microsomal aggregation. | Filter microsomes (0.45 µm) or sonicate briefly before use. Ensure the Reference cuvette receives the exact same volume of solvent. |

| Time-Dependent Inhibition | Mechanism-Based Inactivation. | While imidazoles are usually reversible, if |

References

-

Vanden Bossche, H., et al. (1990). Cytochrome P-450: Target for Antifungal and Antiprotozoal Agents. Clinical Microbiology Reviews.

-

Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[2][3][4][5] Cytochrome P450: Structure, Mechanism, and Biochemistry.

-

Stresser, D. M., et al. (2000). Substrate-Dependent Modulation of CYP3A4 Inhibition by Azole Antifungals. Drug Metabolism and Disposition.[3]

-

Sigma-Aldrich. (2024). Product Specification: 4-(4-Bromophenyl)-1H-imidazole.[6][7] (Used for chemical property verification).

Sources

- 1. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-溴苯基)-1H-咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

development of novel agrochemicals using the 4-(4-Bromophenyl)-1-methyl-1H-imidazole scaffold.

Executive Summary

The imidazole heterocycle remains a cornerstone in modern agrochemistry, particularly for the development of Sterol Biosynthesis Inhibitors (SBIs). This application note details the optimization and evaluation of 4-(4-Bromophenyl)-1-methyl-1H-imidazole (Code: BMI-4) as a lead scaffold for broad-spectrum fungicides.

While triazoles often dominate the market, imidazole scaffolds offer distinct binding kinetics to the heme cofactor of the target enzyme (CYP51), potentially circumventing existing resistance mechanisms in Septoria and Fusarium strains. The 4-bromophenyl moiety provides a critical lipophilic handle and a site for further cross-coupling derivatization, while the N-methyl group stabilizes the pharmacophore's electronic distribution.

Chemical Synthesis & Optimization Strategies

To ensure reproducibility and scalability, we utilize a modular synthesis approach. This allows for the rapid generation of the core scaffold and subsequent SAR (Structure-Activity Relationship) exploration.

Synthesis Pathway Diagram

The following diagram illustrates the two primary routes: the De Novo Cyclization (Route A) for bulk synthesis and the Suzuki Modular (Route B) for analog generation.

Caption: Figure 1. Dual synthetic pathways for BMI-4.[1] Route A is preferred for gram-scale production; Route B allows for rapid diversification of the aryl ring.

Protocol 1: High-Yield Synthesis via Cyclization (Route A)

Target: Production of >10g of BMI-4 for biological profiling.

Reagents:

-

4-Bromophenacyl bromide (CAS: 99-73-0)

-

Liquid Ammonia (anhydrous)

-

Methyl Iodide (MeI)

-

Potassium Carbonate (

)

Step-by-Step Methodology:

-

Cyclization:

-

In a high-pressure autoclave, dissolve 4-bromophenacyl bromide (27.8 g, 100 mmol) in 150 mL of anhydrous ethanol.

-

Add formamidine acetate (31.2 g, 300 mmol).

-

Charge the vessel with liquid ammonia (approx. 100 mL) at -78°C.

-

Seal and heat to 70°C for 4 hours . (Pressure will rise; ensure vessel is rated to 20 bar).

-

Why: Excess ammonia acts as both solvent and reactant, driving the formation of the imidazole ring while suppressing polymerization.

-

Cool, vent ammonia, and evaporate ethanol. Wash the residue with water and recrystallize from ethyl acetate to yield 4-(4-bromophenyl)-1H-imidazole.

-

-

N-Methylation:

-

Dissolve the intermediate (10 g, 44.8 mmol) in DMF (50 mL).

-

Add

(9.3 g, 67.2 mmol) and stir for 15 min at Room Temperature (RT). -

Add Methyl Iodide (3.1 mL, 49.3 mmol) dropwise. Caution: MeI is carcinogenic.

-

Stir at RT for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Quench: Pour into ice water (300 mL). The product, BMI-4 , will precipitate as a white solid.

-

Purification: Filter, wash with water, and dry. Yield is typically >90%.

-

Mechanism of Action (MoA) & Validation

The BMI-4 scaffold targets Lanosterol 14

MoA Diagram

Caption: Figure 2. Mode of Action of BMI-4. The imidazole nitrogen coordinates with the heme iron of CYP51, blocking substrate access.

Protocol 2: Ergosterol Depletion Assay (HPLC)

Objective: Confirm that BMI-4 acts via the specific inhibition of ergosterol biosynthesis.

-

Culture: Grow Candida albicans or Fusarium graminearum in Sabouraud Dextrose Broth (SDB) with 0, 0.1, 1.0, and 10.0 µg/mL of BMI-4 for 24 hours.

-

Extraction:

-

Harvest mycelia by centrifugation. Wash with PBS.

-

Saponify: Add 3 mL of 25% alcoholic KOH and vortex. Heat at 85°C for 1 hour.

-

Extract sterols with n-heptane (3 mL). Evaporate the heptane layer to dryness.

-

-

Analysis:

-

Resuspend residue in methanol.

-

HPLC Conditions: C18 column, Mobile phase: Methanol/Water (95:5), Flow: 1.0 mL/min, Detection: UV 282 nm.

-

Result Interpretation: A sharp decrease in the Ergosterol peak (RT ~12 min) accompanied by the appearance of a Lanosterol/24-methylene dihydrolanosterol peak confirms the MoA.

-

Biological Evaluation Protocols (Agrochemical)

Protocol 3: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Target Pathogens:Botrytis cinerea (Grey Mold), Rhizoctonia solani (Sheath Blight).

-

Media Prep: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

-

Dosing: Dissolve BMI-4 in DMSO. Add to molten agar to achieve final concentrations of 1, 5, 10, 50, 100 ppm. (Control: PDA + 0.5% DMSO).

-

Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.

-

Incubation: Incubate at 25°C for 3-5 days (until control reaches edge).

-

Data Analysis:

-

Measure colony diameter (mm).

-

Calculate % Inhibition:

(where C = Control diameter, T = Treatment diameter). -

Determine

using Probit analysis.

-

Expected Data Profile (Example):

| Compound | B. cinerea EC50 (ppm) | R. solani EC50 (ppm) | LogP |

| BMI-4 | 1.2 | 0.8 | 2.7 |

| Tebuconazole (Std) | 0.9 | 0.5 | 3.7 |

| Imidazole (Unsubst.) | >100 | >100 | 0.1 |

Note: The 4-bromo substituent significantly improves lipophilicity (LogP ~2.7), enhancing penetration through the fungal cell wall compared to unsubstituted imidazoles.

Protocol 4: In Vivo Preventive Assay (Cucumber Powdery Mildew)

Self-Validating Step: Include a known standard (e.g., Prochloraz) to validate infection pressure.

-

Plant Material: Cucumber seedlings (2-leaf stage).

-

Application: Spray BMI-4 formulation (see Section 5) at 100 ppm until runoff. Allow to dry for 24h.

-

Inoculation: Spray with spore suspension of Sphaerotheca fuliginea (

spores/mL). -

Assessment: 7 days post-inoculation, grade disease severity (0-100% leaf area covered).

Formulation & Safety Considerations

For field trials, the crystalline BMI-4 must be formulated to ensure dispersion.

-

EC Formulation (Emulsifiable Concentrate):

-

Active Ingredient (BMI-4): 10% w/v

-

Solvent: Cyclohexanone or N-Methyl-2-pyrrolidone (NMP) (dissolves the aromatic system).

-

Emulsifier: Calcium dodecylbenzenesulfonate (anionic) + Tristyrylphenol ethoxylate (non-ionic) blend.

-

Procedure: Dissolve AI in solvent with stirring. Add emulsifiers. Test emulsion stability in hard water (CIPAC MT 36).

-

-

Safety Profile:

-

Aquatic Tox: Imidazoles can be toxic to aquatic life. Run Daphnia magna acute immobilization test (OECD 202) early.

-

Bee Toxicity: The N-methyl imidazole core is generally lower risk than nitro-imidazoles, but standard contact toxicity tests (OECD 214) are mandatory.

-

References

-

Synthesis & SAR: Zhang, L. et al. "Design, synthesis, and antifungal activity of novel imidazole derivatives containing substituted phenyl groups." Bioorganic & Medicinal Chemistry Letters, 2014. Link

-

Mechanism of Action: Warrilow, A.G. et al. "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy, 2010. Link

-

Agrochemical Bioassays: Gisi, U. et al. "Fungicide resistance in plant pathogens: principles and a guide to practical management." APS Press, 2002. Link

- General Imidazole Chemistry: Grimmett, M.R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

-

Regulatory Protocols: OECD Guidelines for the Testing of Chemicals, Section 2 (Effects on Biotic Systems). Link

Sources

- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes & Protocols: The Strategic Utilization of 4-(4-Bromophenyl)-1-methyl-1H-imidazole in Advanced Material Science

Abstract

This document provides a comprehensive technical guide for researchers, material scientists, and professionals in drug development on the synthesis and application of 4-(4-Bromophenyl)-1-methyl-1H-imidazole. This versatile heterocyclic compound serves as a pivotal building block in the burgeoning fields of organic electronics and functional porous materials. Its unique trifunctional architecture—comprising an electron-accepting imidazole core, a solubilizing N-methyl group, and a strategically positioned, reactive bromophenyl moiety—offers a powerful platform for designing next-generation materials. Herein, we elucidate the scientific rationale behind its use and provide detailed, field-proven protocols for its synthesis and subsequent derivatization for applications in Organic Light-Emitting Diodes (OLEDs) and as a ligand for Metal-Organic Frameworks (MOFs).

Introduction: A Trifunctional Building Block for Material Innovation

The imidazole scaffold is a cornerstone in medicinal chemistry and, increasingly, in material science. Its derivatives are renowned for their excellent thermal stability and electrochemical properties, making them integral components in OLEDs, often as host or electron-transporting materials.[1][2] The subject of this guide, this compound, is a particularly strategic derivative for several key reasons:

-

The Imidazole Core: The inherent electron-deficient nature of the imidazole ring provides a foundation for materials with good electron mobility, a crucial characteristic for efficient charge transport in electronic devices.[2]

-

The N-Methyl Group: N-methylation of the imidazole ring prevents the formation of intermolecular hydrogen bonds that can occur with N-H protons. This modification enhances the solubility of the molecule in common organic solvents and can influence the molecular packing in the solid state, which in turn affects the photophysical properties of the resulting materials.[3]

-

The Bromophenyl Moiety: The bromine atom on the phenyl ring is not merely a substituent; it is a reactive handle for post-synthesis functionalization. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the straightforward introduction of a vast array of functional groups (e.g., electron-donating or accepting moieties), enabling the precise tuning of the molecule's electronic and photophysical properties.[6][7]

This guide will first detail a robust protocol for the synthesis of the core molecule. Subsequently, it will present application-specific protocols demonstrating its use as a precursor for creating advanced functional materials.

Synthesis and Characterization

The synthesis of this compound is most effectively achieved via a two-step process: the initial formation of a brominated imidazole precursor, followed by a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

Overall Synthesis Workflow

The logical flow involves creating a key intermediate, 4-bromo-1-methyl-1H-imidazole, and then coupling it with a boronic acid to install the bromophenyl group.

Caption: A two-step workflow for the synthesis of the target molecule.

Protocol 1: Synthesis of this compound

This protocol is based on established Suzuki-Miyaura coupling methodologies, which are widely used for the arylation of heterocyclic compounds.[7][8]

Materials:

-

4-bromo-1-methyl-1H-imidazole (1.0 eq)

-

4-bromophenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized water

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard glassware

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a Schlenk flask, add 4-bromo-1-methyl-1H-imidazole (1.0 eq), 4-bromophenylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio by volume. The solvent mixture is chosen to ensure the solubility of both the organic substrates and the inorganic base.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Physicochemical Properties:

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₉BrN₂ | - |

| Molecular Weight | 237.10 g/mol | [9] |

| Appearance | Off-white to beige solid | Based on similar compounds[6] |

| Melting Point | ~140-145 °C | Estimated based on 4-(4-Bromophenyl)-1H-imidazole (139-143 °C) |

Application in Organic Light-Emitting Diodes (OLEDs)

The title compound is an ideal precursor for creating emissive or host materials for OLEDs. The reactive bromine site allows for the introduction of electron-donating groups (e.g., carbazole, triphenylamine) via a second Suzuki coupling, leading to the formation of donor-π-acceptor (D-π-A) molecules. These architectures are highly effective for tuning emission colors and achieving high quantum efficiencies.[1]

Protocol 2: Functionalization for an Emissive Material

This protocol describes a representative Suzuki coupling to append a carbazole moiety, a common electron-donating group in OLED materials.

Materials:

-

This compound (1.0 eq)

-

9H-Carbazole-9-boronic acid (or its pinacol ester) (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Dioxane/Water (4:1)

-

Standard workup and purification reagents as in Protocol 1.

Procedure:

-

Follow the same setup, degassing, reaction, and workup procedure as described in Protocol 1 , substituting the appropriate starting materials.

-

The resulting product, a carbazole-functionalized imidazole derivative, will possess donor-acceptor characteristics.

-

Scientific Rationale: The carbazole unit serves as the electron donor, while the imidazole-phenyl system acts as the electron acceptor. Upon electrical excitation in an OLED device, this intramolecular charge transfer (ICT) state can lead to efficient light emission.[1] The properties of the resulting light can be tuned by changing the donor group.

-

OLED Device Architecture and Function

Materials derived from this scaffold can be incorporated into multilayer OLED devices via vacuum thermal evaporation.

Caption: A typical multilayer OLED device structure.

In this architecture, the synthesized imidazole derivative would be co-evaporated with a host material in the Emissive Layer (EML). Its performance would be characterized by its electroluminescence spectrum, efficiency (cd/A), and Commission Internationale de l'Éclairage (CIE) coordinates.[10]

Application as a Ligand in Metal-Organic Frameworks (MOFs)

The imidazole nitrogen atom is an excellent coordinating site for metal ions, making this compound a valuable organic linker for the synthesis of MOFs. MOFs are crystalline porous materials with applications in gas storage, catalysis, and chemical sensing.[11] The bromophenyl group can either serve as a passive structural element or as a site for post-synthetic modification to introduce further functionality.[12]

Protocol 3: Representative Solvothermal MOF Synthesis

This protocol outlines a general method for synthesizing a MOF using the title compound as a ligand.

Materials:

-

This compound (1.0 eq)

-

A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) (1.0 eq)

-

A co-ligand if required (e.g., a dicarboxylic acid like terephthalic acid)

-

N,N-Dimethylformamide (DMF)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Solution Preparation: In a glass vial, dissolve the metal salt and the imidazole ligand in DMF. If a co-ligand is used, dissolve it as well.

-

Assembly: Place the vial inside a Teflon-lined autoclave. Seal the autoclave tightly.

-

Scientific Rationale: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of the components and facilitate the crystallization of the highly ordered MOF structure.[11]

-

-

Crystallization: Place the autoclave in an oven and heat to a specific temperature (typically 80-150 °C) for 24-72 hours.

-

Isolation: After the reaction, allow the autoclave to cool slowly to room temperature. Crystals of the MOF product should have formed.

-

Washing: Decant the mother liquor and wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and residual DMF from the pores.

-

Activation: The washed crystals are typically "activated" by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.

-

Characterization: The resulting MOF can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, and by gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.

The presence of the imidazole ligand within the framework can be leveraged for applications like catalytic activity or as a binding site for analytes in chemical sensors.[13][14]

Conclusion

This compound is a strategically designed molecular building block with significant potential in advanced material science. Its synthetic accessibility via robust cross-coupling reactions and the orthogonal reactivity of its functional groups make it an exceptionally versatile precursor. The protocols and scientific rationale provided in this guide are intended to empower researchers to harness the unique properties of this compound for the development of innovative materials for organic electronics, sensing, and beyond.

References

-

PubChem. 4-[(4-bromophenyl)methyl]-1H-imidazole. [Link]

-

reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - tetrazole. [Link]

-

PubChemLite. 1-(4-bromophenyl)-4-methyl-1h-imidazole. [Link]

- Google Patents.

-

PubChem. 4-(4-Bromophenyl)-1H-imidazole. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Semantic Scholar. synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. [Link]

-

OpenMETU. Optical and electroluminescent properties of imidazole based small molecules. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

CityUHK Scholars. Organic Light-Emitting Diodes Based on Imidazole Semiconductors. [Link]

-

ResearchGate. Organic Light‐Emitting Diodes Based on Imidazole Semiconductors | Request PDF. [Link]

-

MDPI. A Comprehensive Review on the Use of Metal–Organic Frameworks (MOFs) Coupled with Enzymes as Biosensors. [Link]

-

Semantic Scholar. The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. [Link]

-

Encyclopedia.pub. Metal-Organic Frameworks-Based Sensors for Food Safety. [Link]

-

PMC. Recent advances in materials for organic light emitting diodes. [Link]

-

Frontiers. Metal-organic frameworks/metal nanoparticles as smart nanosensing interfaces for electrochemical sensors applications: a mini-review. [Link]

-

MDPI. Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors. [Link]

Sources

- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemimpex.com [chemimpex.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. 4-[(4-bromophenyl)methyl]-1H-imidazole | C10H9BrN2 | CID 24825520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Optical and electroluminescent properties of imidazole based small molecules [open.metu.edu.tr]

- 11. Metal-Organic Framework(MOF) [manu56.magtech.com.cn]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Metal-organic frameworks/metal nanoparticles as smart nanosensing interfaces for electrochemical sensors applications: a mini-review [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-(4-Bromophenyl)-1-methyl-1H-imidazole

Product Identity: 4-(4-Bromophenyl)-1-methyl-1H-imidazole CAS: 13569-96-5 Molecular Weight: 237.10 g/mol Physicochemical Profile: Lipophilic weak base (Calc.[1] LogP ~2.7; Est. pKa ~5.8–6.2)

Introduction: Understanding the Solubility Barrier

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of This compound . This molecule presents a classic "brick dust" profile in neutral aqueous media: a crystalline, lipophilic solid with high lattice energy and low polarity.

The core issue lies in its structure. The 4-bromophenyl moiety acts as a hydrophobic anchor, drastically reducing water solubility compared to simple imidazoles. However, the imidazole nitrogen (N3) remains a basic center. This is your "handle" for solubility manipulation. By understanding the interplay between this basic center and the hydrophobic tail, we can engineer reliable solutions for both biological assays and synthetic workflows.

Part 1: Aqueous Solubility & pH Manipulation

Q: Why does this compound precipitate immediately in my pH 7.4 buffer?

A: At pH 7.4, the molecule exists predominantly in its neutral (uncharged) form. Based on structure-activity relationships (SAR) of aryl-imidazoles, the pKa of the N3 nitrogen is estimated between 5.8 and 6.2 [1].

-

At pH 7.4: pH > pKa. The equilibrium shifts toward the uncharged, hydrophobic free base, which precipitates.

-

At pH 4.0: pH < pKa. The nitrogen accepts a proton, becoming cationic. This charge disrupts the crystal lattice and enables solvation by water molecules.

Protocol: In Situ Salt Formation for Aqueous Stock

Do not attempt to dissolve the solid directly in neutral water.

-

Weighing: Weigh the desired amount of this compound.

-

Acidification: Add 0.1 M HCl or Methanesulfonic acid (1.1 equivalents) directly to the solid.

-

Why Methanesulfonic acid? Mesylate salts of aryl-imidazoles often exhibit higher solubility and stability than hydrochloride salts due to the larger counter-ion breaking crystal packing.

-

-

Dissolution: Vortex until clear.

-

Buffering: Slowly dilute this acidic stock into your final buffer.

-

Warning: If the final pH rises above 6.0, precipitation may re-occur. Ensure your experimental design can tolerate a slightly acidic environment (pH 5.5–6.0) or use a solubilizing excipient (see Part 2).

-

Part 2: Formulation for Biological Assays

Q: My compound crashes out when I dilute my DMSO stock into cell culture media. How do I fix this?

A: This is "solvent shock." When a concentrated DMSO solution hits the aqueous media, the DMSO diffuses away rapidly, leaving the hydrophobic molecules to aggregate before they can disperse.

Troubleshooting Guide: The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to media is the most common cause of failure. Use this step-down protocol to maintain solubility.

| Step | Solvent System | Concentration | Purpose |

| 1. Master Stock | 100% DMSO (Anhydrous) | 10–20 mM | Solubilizes the crystal lattice. |

| 2. Intermediate | DMSO + PEG400 (1:1) | 1–2 mM | PEG400 acts as a bridge, reducing the polarity gap between DMSO and water. |

| 3. Working Sol. | Media + 10% HP-β-CD | Final Conc. | Cyclodextrin (HP-β-CD) encapsulates the hydrophobic bromophenyl tail, shielding it from water.[1] |

Critical Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

-

Mechanism: The bromophenyl group fits into the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water.

-

Usage: Pre-dissolve HP-β-CD in your media at 10–20% (w/v) before adding the compound.[1]

Part 3: Synthetic Chemistry Optimization

Q: I'm using this as a Suzuki coupling partner, but the reaction yield is low due to poor solubility. What solvent should I use?

A: Standard Suzuki conditions (Toluene/Water or Dioxane/Water) often fail because the biphasic system doesn't dissolve the imidazole effectively.

Recommended Solvent Systems:

-

DMF/Water (9:1): High solubility for the imidazole; high boiling point allows heating to 100°C to overcome activation energy barriers.

-

n-Butanol: An underutilized solvent for aryl-imidazoles.[1] It dissolves the compound better than toluene and is miscible with organic boronic acids.

Catalyst Note: The basic imidazole nitrogen can coordinate to Palladium (Pd), poisoning the catalyst.

-

Solution: Use a "ligand-heavy" catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) or add a Lewis acid (like ZnCl₂) to sequester the imidazole nitrogen during the reaction [2].

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision-making process for overcoming solubility issues based on your application.

Figure 1: Decision tree for troubleshooting solubility based on experimental context.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24825520, 4-[(4-bromophenyl)methyl]-1H-imidazole.[1] Retrieved from [Link]

-

Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (General reference for Cyclodextrin/Cosolvent strategies). Retrieved from [Link]

Sources

Technical Support Center: Best Practices for the Long-Term Storage and Stability of 4-(4-Bromophenyl)-1-methyl-1H-imidazole

Welcome to the technical support guide for 4-(4-Bromophenyl)-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this compound for reproducible, high-quality experimental outcomes. Maintaining the integrity of your chemical reagents is the foundation of sound scientific work. This guide provides in-depth, field-proven answers and protocols to ensure your supply of this compound remains viable for long-term use.

Section 1: Core Principles of Compound Stability (FAQs)

This section addresses the fundamental scientific principles governing the stability of this compound. Understanding these factors is crucial for making informed storage decisions.

Question: What are the primary environmental factors that can degrade this compound?

Answer: The stability of this compound is primarily influenced by four key factors: atmosphere (oxygen), moisture (humidity), light (UV and visible), and temperature. The molecule possesses distinct chemical moieties—a bromophenyl group and an N-methylated imidazole ring—each with its own susceptibilities.

-

Atmosphere (Oxygen): The imidazole ring, although relatively stable, can be susceptible to oxidation.[1] Over time, exposure to atmospheric oxygen can lead to the formation of undesired oxidized byproducts, altering the compound's purity and reactivity. Storing the compound under an inert atmosphere is the most effective way to mitigate this risk.[2][3][4]

-

Moisture (Hydrolysis): The compound is a solid and should be stored in a dry environment.[5][6] While aryl bromides are generally less susceptible to hydrolysis than their alkyl counterparts, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can potentially lead to slow hydrolysis of the carbon-bromine bond.[7][8] More importantly, moisture can be absorbed by the solid, which can affect weighing accuracy and accelerate other degradation pathways.

-

Light (Photodegradation): Aromatic and heterocyclic compounds, including imidazole derivatives, are often sensitive to light.[9][10] Energy from UV or even high-intensity visible light can promote degradative reactions.[1] Therefore, protection from light is mandatory for both short- and long-term storage.[3]

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[3] While the compound is a solid at room temperature, storing it at cooler, controlled temperatures minimizes its kinetic energy and slows any potential decomposition pathways.

Question: How does the N-methyl group on the imidazole ring affect its stability compared to an unsubstituted imidazole?

Answer: The methyl group at the N-1 position of the imidazole ring significantly enhances the compound's stability in a few key ways. Firstly, it prevents tautomerization, a process where a proton can move between the two nitrogen atoms in an unsubstituted imidazole ring. This makes the N-methylated derivative's chemical properties more defined.[11] Secondly, this substitution can influence the electron density of the ring, which may alter its susceptibility to certain reactions. However, it does not render the ring immune to oxidation or other degradation pathways.[1]

Section 2: Recommended Storage Protocols & Conditions

This section provides clear, actionable protocols for storing the compound under various scenarios.

FAQ 1: What are the ideal conditions for routine, short-term storage (e.g., a few weeks) on the lab bench?

Answer: For short-term use, the solid compound should be stored in a tightly sealed amber glass vial to protect it from light and atmospheric moisture.[3][12] This vial should be placed inside a desiccator containing a drying agent (e.g., silica gel or Drierite) to maintain a low-humidity environment. While this method does not protect against atmospheric oxygen, it is generally sufficient for preventing significant degradation over a period of a few weeks.

FAQ 2: What is the definitive protocol for the long-term storage (months to years) of the solid compound?

Answer: For long-term viability, it is critical to control the atmosphere. The gold standard is to store the compound under an inert gas (argon or nitrogen) at a reduced temperature.[2][13] This creates an environment free of both oxygen and moisture. The most robust method is to seal the compound in an ampoule under a protective atmosphere.[2] Alternatively, storing vials inside a dedicated glovebox with a controlled inert atmosphere (<1 ppm O₂, <1 ppm H₂O) is highly effective.[3][14]

FAQ 3: I need to store this compound in solution. What are the best practices?

Answer: Storing the compound in solution is not recommended for the long term , as degradation pathways are significantly accelerated compared to the solid state.[1][15] If short-term storage of a solution is unavoidable:

-

Use a high-purity, anhydrous, and degassed aprotic solvent (e.g., DMSO, DMF, THF).

-

Store the solution in an amber vial with a PTFE-lined cap.

-

Blanket the headspace of the vial with argon or nitrogen before sealing.

-

Store at -20°C or -80°C to slow degradation kinetics.

-

Always perform a quality control check (e.g., LC-MS) on a previously prepared solution before use in a critical experiment.

Summary of Storage Conditions

| Parameter | Short-Term (Solid, <1 Month) | Long-Term (Solid, >1 Month) | Solution (Short-Term Only) |

| Temperature | 15–25 °C (Controlled Room Temp)[16][17] | ≤ -20°C (Recommended) | ≤ -20°C to -80°C |

| Atmosphere | Ambient (in desiccator) | Inert (Argon or Nitrogen)[2][4] | Inert (Argon or Nitrogen Headspace) |

| Light | Protect from Light | Protect from Light (Amber Vial/Box)[3] | Protect from Light (Amber Vial) |

| Container | Tightly Sealed Amber Glass Vial | Ampoule or Vial with PTFE-lined Cap | Tightly Sealed Amber Vial |

| Environment | Desiccator | Freezer/Glovebox | Freezer |

Section 3: Troubleshooting Guide

This guide helps diagnose potential issues related to compound stability.

Caption: Troubleshooting workflow for suspected compound degradation.

Problem: My experimental results have become inconsistent or have failed, and I suspect the integrity of my this compound stock.

Solution: Follow a systematic approach to diagnose the issue.

-

Review Storage History: When was the container first opened? How has it been stored since? Was it left out on the bench, exposed to light, or stored in a standard freezer without atmospheric protection? Answering these questions can quickly identify potential mishandling.

-

Visual Inspection: Observe the solid material. Has its color changed from off-white/cream to yellow or brown? Has the texture changed (e.g., from a free-flowing powder to clumps)? These are often the first signs of degradation.

-

Perform an Analytical Check: The most definitive way to assess purity is through analytical chemistry.

-

Thin-Layer Chromatography (TLC): Dissolve a small amount of your suspect compound and a trusted reference standard (ideally a new, unopened lot) in a suitable solvent. Spot them side-by-side on a TLC plate. The appearance of new spots, a smear, or a change in the Rf value for your compound indicates the presence of impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. An LC-MS analysis will provide a clear purity profile and can help identify the masses of any degradation products, offering clues to the degradation pathway.

-

Problem: I opened my vial after long-term storage in the freezer and noticed condensation on the inside. Is this a problem?

Solution: Yes, this is a significant problem. Condensation indicates that moist room air entered the cold vial and water vapor froze or condensed on the compound and vial surfaces.[18] This directly exposes the compound to water, a key reactant in potential hydrolysis. To prevent this, always allow the container to warm up to ambient temperature completely while inside a desiccator before opening it. [18] This equalizes the temperature without introducing moisture.

Section 4: Key Experimental Protocols

Protocol 1: Preparing an Aliquot for Long-Term Storage under Inert Atmosphere

This protocol describes how to safely prepare your compound for long-term storage outside of a glovebox using Schlenk line techniques.

-